Cas no 885223-72-3 (5-Bromo-6-methyl-1H-indazole)

5-Bromo-6-methyl-1H-indazole is a heterocyclic organic compound featuring an indazole core substituted with a bromo group at the 5-position and a methyl group at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. The bromo substituent enhances reactivity for further functionalization via cross-coupling reactions, while the methyl group contributes to steric and electronic modulation. Its high purity and well-defined structure ensure reproducibility in synthetic applications. The compound is commonly utilized in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents, offering versatility in drug discovery pipelines.
5-Bromo-6-methyl-1H-indazole structure
5-Bromo-6-methyl-1H-indazole structure
Product Name:5-Bromo-6-methyl-1H-indazole
CAS No:885223-72-3
MF:C8H7BrN2
MW:211.058580636978
MDL:MFCD09026991
CID:823360
PubChem ID:24729259
Update Time:2025-05-25

5-Bromo-6-methyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-6-methyl-1H-indazole
    • 5-Bromo-6-methyl (1H)indazole
    • 5-Bromo-6-methylindazole
    • 5-Bromo-6-methyl-1H-indazole (ACI)
    • MB06734
    • AKOS005258417
    • AC-23611
    • CS-M0325
    • SCHEMBL767447
    • FS-3260
    • 1H-INDAZOLE, 5-BROMO-6-METHYL-
    • STL557064
    • 885223-72-3
    • EN300-103011
    • 5-Bromo-6-methyl-1H-indazole, 97%
    • J-517133
    • BCP9000178
    • Z1269177424
    • 5-Bromo-6-methyl-1H-indazole, AldrichCPR
    • MFCD09026991
    • 5-bromo-6-methyl-indazole
    • BCP27101
    • SY014187
    • UTDBMGRTYFPTEC-UHFFFAOYSA-N
    • BBL103254
    • DTXSID60646665
    • MDL: MFCD09026991
    • Inchi: 1S/C8H7BrN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11)
    • InChI Key: UTDBMGRTYFPTEC-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=CC2=C(C=NN2)C=1

Computed Properties

  • Exact Mass: 209.97900
  • Monoisotopic Mass: 209.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Melting Point: 166-169 °C
  • Flash Point: 162.2℃
  • PSA: 28.68000
  • LogP: 2.63380

5-Bromo-6-methyl-1H-indazole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264; P270; P301+P312+P330; P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C

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5-Bromo-6-methyl-1H-indazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Ethyl acetate ;  0 °C; 0.5 h, 5 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Acetonitrile ;  rt → 60 °C; 60 °C; 3 h, 60 °C
1.3 Reagents: Acetic acid ,  Isoamyl nitrite Solvents: Acetic anhydride ,  Toluene ;  rt; 0.5 h, rt
1.4 Reagents: Ammonia Solvents: Methanol ;  rt → 40 °C; 2 h, 40 °C
Reference
Synthesis and characterization of novel 1H-indazole derivatives
Zhou, Shu-jing; et al, Jingxi Huagong Zhongjianti, 2013, 43(5), 19-22

5-Bromo-6-methyl-1H-indazole Preparation Products

5-Bromo-6-methyl-1H-indazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:885223-72-3)5-Bromo-6-methyl-1H-indazole
Order Number:A15873
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):449.0
Email:sales@amadischem.com

Additional information on 5-Bromo-6-methyl-1H-indazole

Comprehensive Overview of 5-Bromo-6-methyl-1H-indazole (CAS No. 885223-72-3): Properties, Applications, and Industry Insights

5-Bromo-6-methyl-1H-indazole (CAS No. 885223-72-3) is a halogenated indazole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile molecular structure. As a brominated indazole scaffold, it serves as a critical intermediate in the synthesis of bioactive compounds, particularly in drug discovery programs targeting kinase inhibitors and GPCR modulators. The presence of both bromo and methyl substituents on the indazole core enhances its reactivity, making it a valuable building block for medicinal chemistry.

Recent trends in AI-driven drug discovery and high-throughput screening have amplified the demand for specialized heterocyclic compounds like 5-Bromo-6-methyl-1H-indazole. Researchers frequently search for "indazole derivatives in cancer research" or "CAS 885223-72-3 suppliers," reflecting its relevance in oncology and contract manufacturing. The compound’s molecular weight (211.06 g/mol) and lipophilicity (LogP ~2.3) align with Lipinski’s Rule of Five, further underscoring its drug-like properties.

From a synthetic perspective, 5-Bromo-6-methyl-1H-indazole is often prepared via palladium-catalyzed cross-coupling reactions or electrophilic bromination of pre-functionalized indazoles. Its X-ray crystallography data (CCDC deposition numbers available) confirms planar geometry, which is crucial for π-stacking interactions in protein binding. Notably, the 6-methyl group introduces steric effects that can modulate target selectivity—a hot topic in "fragment-based drug design" discussions.

Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in the development of organic semiconductors and photoactive dyes. Patent analyses reveal growing interest in its use for OLED precursors, correlating with the surge in searches for "indazole-based electronic materials." Its thermal stability (decomposition >250°C) makes it suitable for high-temperature processes.

Quality control of CAS 885223-72-3 typically involves HPLC purity verification (>98%) and 1H/13C NMR spectral matching. Suppliers increasingly highlight "GMP-grade indazole intermediates" to meet regulatory requirements for clinical-stage compounds. Storage recommendations (-20°C under inert atmosphere) are frequently queried by laboratory personnel, emphasizing proper handling protocols.

In conclusion, 5-Bromo-6-methyl-1H-indazole represents a multifaceted chemical entity bridging drug discovery and advanced materials. Its structure-activity relationship (SAR) potential continues to inspire innovations, particularly in precision medicine and green chemistry applications. The compound’s evolving role underscores the importance of specialty chemical suppliers in supporting cutting-edge research across disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885223-72-3)5-Bromo-6-methyl-1H-indazole
A15873
Purity:99%
Quantity:100g
Price ($):449.0
Email